2,4-Difluorobiphenyl
Overview
Description
2,4-Difluorobiphenyl is a type of fluorinated organic compound . It has a molecular formula of C12H8F2, an average mass of 190.189 Da, and a monoisotopic mass of 190.059402 Da .
Synthesis Analysis
The synthesis of this compound is detailed in a patent . It is an intermediate compound in the synthesis of 5-(2,4-difluorophenyl)salicyclic acid and 4-(2,4-difluorophenyl)phenol .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 243.7±20.0 °C at 760 mmHg, and a molar refractivity of 50.8±0.3 cm3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that fluorine-containing organic compounds, including fluorinated biphenyls, exhibit a broad range of biological activities .Physical and Chemical Properties Analysis
This compound has a melting point of 63 °C and a predicted boiling point of 243.7±20.0 °C . It has a predicted density of 1.165±0.06 g/cm3 and is slightly soluble in acetonitrile and chloroform . The compound is solid and white to off-white in color .Scientific Research Applications
Synthesis and Chemical Properties
- 2,4-Difluorobiphenyl has been synthesized through cross-coupling reactions, facilitated by P,O chelate palladium complex, showcasing its potential in organic synthesis (Chen Xiao, 2008).
- Research on the Friedel-Crafts acetylation reaction of this compound under optimal conditions resulted in high yields and purity, indicating its utility in specific chemical reactions (Qu Jun, 2000).
Applications in Material Science
- 2,4-Difluorophenyl-functionalized arylamine compounds have been synthesized for use in organic light-emitting devices, demonstrating the material's potential in the field of electronics (Zhanfeng Li et al., 2012).
Structural Analysis and Physical Properties
- The structure of 2,2'-difluorobiphenyl in both solid crystalline and liquid crystalline phases was determined, providing insights into the material's physical properties in different states (B. Aldridge et al., 1998).
- Vibrational spectra studies of 4, 4′‐difluorobiphenyl-d8 have contributed to understanding the structure of biphenyls in various phases (R. J. Pulham, D. Steele, 1984).
- The crystal structure and thermal motion analysis of 4,4'-difluorobiphenyl were conducted to understand its behavior at different temperatures (M. Lemée et al., 1987).
Application in Detection Technology
- This compound and its derivatives have been investigated for their potential in detecting and interacting with certain chemical substances, such as hydrogen fluoride (Yasuhiro Ueta et al., 2015).
Spectroscopic Studies
- ESR line-shape effects observed for 4,4'-difluorobiphenyl cation have contributed to the understanding of molecular motion and interactions in solution (NemotoFujito et al., 1975).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound is a key intermediate in the synthesis of certain pharmaceuticals , suggesting that its targets may be related to the mechanisms of these drugs.
Mode of Action
It is known that the compound plays a crucial role in the synthesis of certain pharmaceuticals , indicating that its mode of action may involve the modification of these target molecules.
Biochemical Pathways
It has been suggested that fluorobiphenyls can be co-metabolized via the classical aromatic degradation pathways by fungi and bacteria .
Pharmacokinetics
It is known that the compound is a key intermediate in the synthesis of certain pharmaceuticals , suggesting that its pharmacokinetic properties may be influenced by these processes.
Result of Action
It is known that the compound plays a crucial role in the synthesis of certain pharmaceuticals , suggesting that its effects may be related to the mechanisms of these drugs.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Difluorobiphenyl. For instance, the compound is used as an overcharge additive in lithium-ion batteries . In this context, the release of heat during the charging and discharging process can affect the performance of the battery, and thus the efficacy of this compound .
Properties
IUPAC Name |
2,4-difluoro-1-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHAJKHGPDDEEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191277 | |
Record name | 2,4-Difluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37847-52-2 | |
Record name | 2,4-Difluoro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37847-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluoro-1,1'-biphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037847522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Difluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoro-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.